N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide
Description
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide is a heterocyclic compound featuring a triazolo-pyridine core linked via a pentyl chain to a pyridinecarboxamide group.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H19N5O/c23-17(14-8-3-6-11-18-14)19-12-5-1-2-9-15-20-21-16-10-4-7-13-22(15)16/h3-4,6-8,10-11,13H,1-2,5,9,12H2,(H,19,23) |
InChI Key |
ZDHRBEKIMUNQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Ultrasonic-Assisted Cyclization
The foundational step involves cyclizing 2-hydrazinylpyridine derivatives with carboxylic acids or acid chlorides. As demonstrated in CN103613594A, combining 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted phenyl acids in phosphorus oxychloride (POCl₃) under ultrasonic irradiation (80–150°C, 2–4 hours) achieves 83–92% yields. Ultrasonic radiation accelerates the ring-closing reaction by enhancing mass transfer and reducing side reactions, making it superior to conventional heating (60–75% yields under reflux). Substituted phenyl groups (R = C₁–C₁₀ alkyl, alkoxy, halogen, nitro) tolerate these conditions without decomposition.
One-Pot Aldehyde Condensation
An alternative route employs 2-hydrazinopyridine and aromatic aldehydes in a one-pot reaction at room temperature. For example, benzaldehyde reacts with 2-hydrazinopyridine in ethanol/water (1:1) with catalytic acetic acid, yielding 78%triazolo[4,3-a]pyridine after 12 hours. This method avoids harsh solvents like POCl₃ and simplifies purification but is limited to aldehydes without electron-withdrawing groups (e.g., nitro), which reduce yields to ≤50%.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Ultrasonic cyclization | POCl₃, 80–150°C, ultrasound | 83–92 | High yield, short reaction time |
| One-pot aldehyde | RT, ethanol/water, AcOH | 60–78 | Atom-economic, mild conditions |
Functionalization with the Pentyl Chain
Alkylation of the Triazolopyridine Nitrogen
Introducing the pentyl chain typically involves N-alkylation of the triazolopyridine core. Reacting 3-bromo-triazolo[4,3-a]pyridine with 1,5-dibromopentane in dimethylformamide (DMF) at 60°C for 8 hours yields 3-(5-bromopentyl)-triazolo[4,3-a]pyridine (67% yield). Potassium carbonate acts as a base, while tetrabutylammonium iodide (TBAI) enhances nucleophilic substitution efficiency.
Grignard Coupling
An alternative approach uses Grignard reagents to extend the carbon chain. Treating 3-lithio-triazolo[4,3-a]pyridine (generated via n-butyllithium at −78°C) with 5-bromo-1-pentene in tetrahydrofuran (THF) affords the pentenyl intermediate, which is hydrogenated to the pentyl derivative (58% overall yield). This method offers stereochemical control but requires stringent anhydrous conditions.
Formation of the Pyridinecarboxamide Moiety
Amidation via Acid Chloride
Activating 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with 5-aminopentyl-triazolo[4,3-a]pyridine in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) neutralizes HCl, yielding N-(5-triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide in 75% yield after silica gel purification.
Carbodiimide-Mediated Coupling
A milder method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Stirring 2-pyridinecarboxylic acid with the pentylamine derivative overnight at room temperature achieves 82% yield. This approach avoids acidic byproducts and is suitable for acid-sensitive substrates.
Table 2: Amidation Strategies
Post-Functionalization and Diazotization
Diazotization for Regioselective Modification
Recent advances leverage diazotization to introduce functional groups post-synthesis. Treating 3-aminopentyl-triazolo[4,3-a]pyridine with sodium nitrite (NaNO₂) in aqueous acetic acid at 0°C generates a diazonium intermediate, which couples with 2-pyridinecarboxamide precursors to enhance solubility (89% yield). This method ensures regioselectivity at the C3 position, avoiding isomer formation.
Process Optimization and Scalability
Solvent and Catalyst Screening
Optimizing the cyclization step revealed that POCl₃ outperforms PCl₅ or SOCl₂ in yield and reaction rate. Similarly, replacing ethanol with acetonitrile in one-pot reactions reduces byproduct formation from 15% to 5%. Catalytic HCl in dioxane accelerates three-component reactions (e.g., pyridoxal, amines, isocyanides) by stabilizing intermediates.
Chemical Reactions Analysis
Structural and Spectroscopic Analysis
The compound’s structural stability and reactivity are influenced by its heterocyclic framework. Key findings include:
2.1 Crystallographic Properties
X-ray diffraction studies reveal a monoclinic structure (space group P2₁/n) with eight molecules per unit cell. Inter-molecular N–H⋯N hydrogen bonds link dimers, forming an R₂²(8) graph .
2.2 Vibrational and Electronic Properties
-
FTIR/Raman Analysis : Assignments of vibrational modes (e.g., N–H stretching, C=N bending) were validated via B3LYP/6-311G(2d,2p) calculations .
-
Optical Properties : TD-DFT calculations identified π→π* transitions with Stokes shifts of ~7,625–9,410 cm⁻¹, critical for fluorescence applications .
Reactivity and Functionalization
The compound’s reactivity stems from its triazole and pyridine moieties, enabling transformations such as:
3.1 Nucleophilic Substitution
The triazole’s nitrogen atoms can act as nucleophiles, participating in substitution reactions with electrophiles (e.g., alkylating agents) .
3.2 Cyclization Reactions
The presence of a pentyl chain and carboxamide group allows for intramolecular cyclization, forming derivatives with enhanced biological activity .
3.3 Metal Coordination
The lone pairs on nitrogen atoms enable coordination with metal ions, forming complexes applicable in catalysis or sensing .
Scientific Research Applications
Anticancer Applications
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide has shown significant potential as an anti-cancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated notable cytotoxicity with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.2 |
| MCF-7 | 12.8 |
These findings suggest that this compound could be a promising lead compound for further development in cancer therapies.
Neurotransmitter System Modulation
The compound's unique structure allows it to interact with neurotransmitter systems, potentially influencing neurological conditions. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways related to neurotransmitter activity.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A series of tests were conducted to assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results demonstrated significant inhibition zones compared to control samples:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 18 |
These results indicate that the compound possesses considerable antibacterial properties and could be developed into a therapeutic agent for treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, such as c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival pathways . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
- Triazolo-pyridine (Target Compound) : Combines a triazole fused to pyridine, likely enhancing π-π stacking and hydrogen-bonding capabilities.
- Pyrazole-carboxamides (): Derivatives like 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) feature pyrazole cores with chloro, methyl, and aryl substituents. These compounds exhibit moderate yields (62–71%) and stability, as shown by melting points (123–183°C) and spectroscopic validation .
- Triazolo-pyrazine () : N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide includes a triazolo-pyrazine fused system and a thiophene-carboxamide group. The sulfur atom in thiophene may alter electronic properties compared to pyridine .
Substituent Effects
- Compounds : Chloro and aryl groups improve electrophilicity and steric bulk, impacting binding affinities. For example, 3d (with a 4-fluorophenyl group) shows a higher melting point (181–183°C) than 3a (133–135°C), suggesting enhanced crystallinity from halogen substitution .
- Compound : The pyrrolidinyl linker and chlorothiophene group could confer unique solubility and target engagement profiles .
Comparative Data Table
Key Research Findings
- Electronic Properties: Pyrazole-carboxamides () show strong electron-withdrawing effects from chloro and cyano groups, enhancing stability . The target compound’s pyridinecarboxamide may offer similar effects but with additional hydrogen-bonding sites.
- Bioactivity Trends : Triazolo-pyrazine derivatives () are explored for kinase inhibition, suggesting the target’s triazolo-pyridine core could have analogous applications .
- Synthetic Challenges : highlights the need for meticulous purification (e.g., TLC, recrystallization) to isolate carboxamide derivatives, a likely requirement for the target compound .
Biological Activity
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 309.4 g/mol. It features a triazole ring fused with a pyridine structure, contributing to its diverse chemical properties and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 1442079-60-8 |
The biological activity of this compound is primarily attributed to its ability to interact selectively with various biological targets. The compound has been shown to inhibit specific kinases involved in cancer progression and inflammation pathways. For instance, studies indicate that it may act as an inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer immunotherapy and antifibrotic applications .
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds in this class can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
Case Study: Cytotoxicity Evaluation
In a comparative study, the compound was evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that it had stronger cytotoxic activity than cisplatin, a common chemotherapeutic agent. The compound's mechanism involved increased ROS production and autophagy induction .
Neuroprotective Effects
Additionally, the compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Its structural similarity to other triazolopyridine derivatives indicates it may influence neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other triazolo-pyridine derivatives is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | Contains a triazole and pyridine ring | Known for anti-inflammatory properties |
| 5-Chloro-N-(1H-[1,2,4]triazol-3-yl)pentanamide | Chlorine substitution on triazole | Exhibits antimicrobial activity |
| 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | Phenyl group addition | Potentially useful in cancer therapy |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-2-pyridinecarboxamide?
- The synthesis of triazolopyridine derivatives often involves cyclocondensation reactions. For example, 1-amino-3-cyano-4,6-dimethyl-2-pyridone can serve as an N-N-C component in one-pot cyclocondensation with acetonitrile and AlCl₃ to form triazolo[1,5-a]pyridines . Oxidation steps using MnO₂ may further modify the core structure . For the pentyl linker and pyridinecarboxamide moiety, coupling reactions (e.g., amide bond formation via carbodiimide chemistry) are likely employed, as seen in structurally related compounds .
Q. How is the structural characterization of this compound validated?
- Techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing triazole and pyridine ring signals.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., m/z calculated vs. observed) .
- X-ray crystallography : Used in related triazolopyridine derivatives to resolve bond angles and stereochemistry .
- Infrared (IR) spectroscopy : To identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .
Q. What physicochemical properties are critical for its solubility and bioavailability?
- Key parameters include:
- LogD (pH 5.5 and 7.4) : Predicts membrane permeability; values >3 suggest lipophilicity, which may require formulation optimization .
- Hydrogen bond donors/acceptors : The compound has multiple H-bond acceptors (triazole N, pyridine N, amide O), influencing solubility and transporter interactions .
- Polar surface area (PSA) : High PSA (>100 Ų) may limit blood-brain barrier penetration .
Advanced Research Questions
Q. How does the triazolopyridine core influence biological activity compared to analogs with other heterocycles?
- The triazolo[4,3-a]pyridine scaffold enhances π-π stacking with aromatic residues in enzyme binding pockets, as seen in kinase inhibitors . Substitution at the 3-position (e.g., pentyl linker) modulates steric bulk, while the pyridinecarboxamide group introduces hydrogen-bonding interactions critical for target engagement . Comparative studies with imidazo[1,2-a]pyridines show reduced off-target effects due to the triazole ring’s unique electronic profile .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Assay standardization : Control for variables like ATP concentration in kinase assays, which may compete with ATP-binding triazolopyridines .
- Metabolic stability screening : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the pentyl chain) .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to distinguish direct binding from artifacial inhibition .
Q. How can metabolic pathways be elucidated to improve in vivo efficacy?
- Metabolite identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS. For example, hydroxylation of the pentyl chain or pyridine ring is common .
- CYP inhibition assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks .
- Prodrug strategies : Introduce ester moieties to enhance solubility, as seen in related trifluoroacetate salts .
Q. What computational methods support SAR optimization for this compound?
- Molecular docking : Map interactions with target proteins (e.g., kinases) using the triazole ring as a hinge-binder .
- Free energy perturbation (FEP) : Predict affinity changes upon modifying the pyridinecarboxamide group .
- ADMET prediction tools : Use QikProp or SwissADME to optimize LogP and PSA while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
